

Technical Guide: Characterization of 1-(4-Biphenylyl)ethanol (CAS: 3562-73-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Biphenylyl)ethanol, also known as 4-(1-Hydroxyethyl)biphenyl, is an organic compound with the chemical formula C₁₄H₁₄O.[1][2] It is a white to almost white crystalline solid.[1] This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][2] Its biphenyl scaffold is a common structural motif in many biologically active molecules. This guide provides a comprehensive overview of the characterization of **1-(4-Biphenylyl)ethanol**, including its physicochemical properties, spectroscopic data, and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Biphenylyl)ethanol** is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

Table 1: Physicochemical Properties of **1-(4-Biphenylyl)ethanol**



Property	Value	Reference
CAS Number	3562-73-0	[1][2][3]
Molecular Formula	C14H14O	[1][2]
Molecular Weight	198.26 g/mol	[2][3]
Appearance	White to almost white powder/crystal	[1]
Melting Point	95-97 °C	[3][4]
Boiling Point	340.4 °C at 760 mmHg	[3]
Density	1.067 g/cm ³	[3]
Flash Point	148.6 °C	[3]
Solubility	Sparingly soluble in water. Soluble in ethanol, ether, and ketone solvents.	[1]
Storage	Sealed in a dry place at room temperature.	[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **1- (4-Biphenylyl)ethanol**. The following sections detail the expected spectral data and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: NMR Spectroscopic Data for 1-(4-Biphenylyl)ethanol



Nucleus	Solvent	Key Chemical Shifts (δ) and Multiplicities	Reference
¹ H NMR	CDCl₃	Signals corresponding to the aromatic protons of the biphenyl group, the methine proton (CH-OH), and the methyl protons (CH ₃).	
¹³ C NMR	CDCl₃	Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.	

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Biphenylyl)ethanol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- ¹H NMR Parameters:

• Number of scans: 16-32

Relaxation delay: 1-2 seconds

Spectral width: -2 to 12 ppm

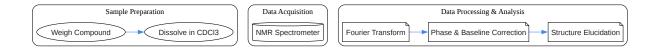
• 13C NMR Parameters:

• Number of scans: 1024 or more, depending on concentration

Relaxation delay: 2-5 seconds



- Spectral width: 0 to 220 ppm
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).



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Figure 1: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for 1-(4-Biphenylyl)ethanol

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=C stretch (aromatic)	1400-1600	Medium to Strong
C-O stretch (alcohol)	1000-1260	Strong

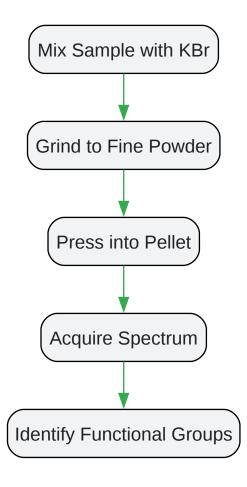
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

• Sample Preparation: Grind 1-2 mg of **1-(4-Biphenylyl)ethanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,



homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.



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Figure 2: Workflow for FTIR analysis using the KBr pellet method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.



Table 4: GC-MS Data for 1-(4-Biphenylyl)ethanol

Parameter	Value
Retention Time	Dependent on GC conditions
Molecular Ion (M+)	m/z 198
Key Fragmentation Ions	m/z 183 ([M-CH ₃]+), 155, 152

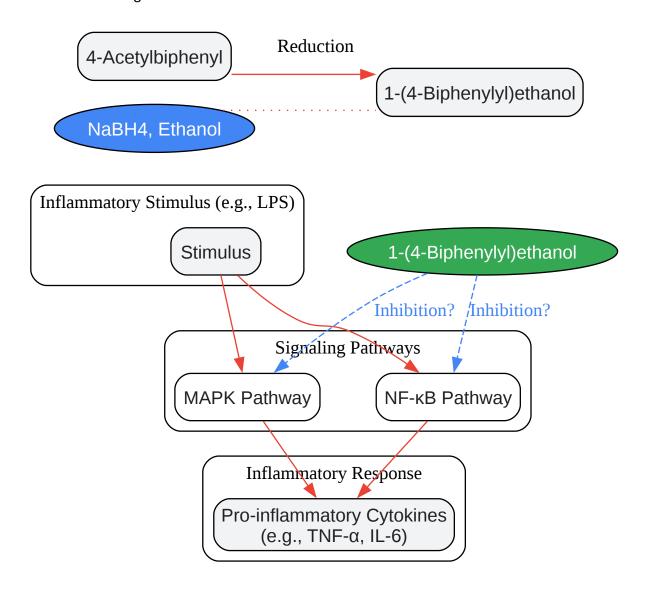
Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **1-(4-Biphenylyl)ethanol** (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
- GC-MS System: A standard GC-MS instrument.
- GC Conditions (Typical):
 - o Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to 1-(4-Biphenylyl)ethanol by its retention time and compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern.



Synthesis and Potential Biological Activity Synthesis

1-(4-Biphenylyl)ethanol is typically synthesized through the reduction of 4-acetylbiphenyl. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and convenient method.



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